molecular formula C15H16ClN3O3 B11148921 methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate

methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate

Cat. No.: B11148921
M. Wt: 321.76 g/mol
InChI Key: YIDWJUGFMRTLSQ-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is a synthetic organic compound featuring a pyrazole core substituted with a 3-chlorophenyl group and a methyl ester-linked propanoate moiety. The structure comprises:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, functionalized at position 3 with a 3-chlorophenyl group and at position 1 with a methyl group.
  • Propanoate ester: The methyl ester at the terminal end enhances lipophilicity, which may improve membrane permeability in biological systems.

This compound is structurally analogous to intermediates in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents, where pyrazole derivatives are widely explored .

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

methyl 3-[[5-(3-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]propanoate

InChI

InChI=1S/C15H16ClN3O3/c1-19-13(15(21)17-7-6-14(20)22-2)9-12(18-19)10-4-3-5-11(16)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,17,21)

InChI Key

YIDWJUGFMRTLSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Methylhydrazine

Procedure :

  • React 3-chloroacetophenone (10 mmol) with diethyl oxalate (12 mmol) in ethanol under reflux with catalytic piperidine.

  • Isolate the intermediate β-keto ester (ethyl 3-(3-chlorophenyl)-3-oxopropanoate) via vacuum distillation.

  • Cyclize with methylhydrazine (10 mmol) in acetic acid at 80°C for 6 hours.

  • Hydrolyze the ester using NaOH (4 M) in methanol/water (1:1) to yield the carboxylic acid.

Key Data :

StepYieldConditionsCharacterization
Cyclocondensation78%Reflux, 6 h¹H NMR (DMSO-d₆): δ 7.45–7.60 (m, 4H, Ar–H), 3.90 (s, 3H, N–CH₃)
Hydrolysis93%NaOH, 20°C, 2 hIR (KBr): 1685 cm⁻¹ (C=O)

Alternative Route via Vilsmeier-Haack Reaction

Procedure :

  • Treat 3-methyl-1-(3-chlorophenyl)-1H-pyrazol-5(4H)-one with POCl₃/DMF at 0°C to form the imidoyl chloride intermediate.

  • Quench with ice-water and extract the carboxylic acid.

Key Data :

ParameterValue
Yield68%
Purity>95% (HPLC)

Amide Coupling with Methyl 3-Aminopropanoate

Acyl Chloride Method

Procedure :

  • Convert 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (5 mmol) to its acyl chloride using SOCl₂ (10 mmol) in toluene at 70°C.

  • React with methyl 3-aminopropanoate (5.5 mmol) in THF at 0–5°C, followed by stirring at room temperature for 12 hours.

Key Data :

ParameterValue
Yield85%
¹³C NMR (CDCl₃)δ 172.1 (C=O), 165.4 (CONH), 148.2 (pyrazole-C)

Coupling Reagent-Mediated Approach

Procedure :

  • Activate the carboxylic acid (5 mmol) with EDC (5.5 mmol) and HOBt (5 mmol) in DMF at 0°C.

  • Add methyl 3-aminopropanoate (5 mmol) and stir at 25°C for 24 hours.

Key Data :

ParameterValue
Yield89%
LC-MSm/z 336.1 [M+H]⁺

Optimization and Challenges

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles.

  • Solution : Use methylhydrazine to direct substitution to the 1-position.

Stability of Methyl 3-Aminopropanoate

  • Issue : Epimerization or degradation under acidic conditions.

  • Solution : Conduct coupling at low temperatures (0–5°C) and neutralize reaction media.

Comparative Analysis of Methods

MethodYieldCostScalability
Acyl Chloride85%ModerateIndustrial
EDC/HOBt89%HighLab-scale
One-Pot75%LowLimited

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Key Observations
0.1M NaOH, 80°C, 6h 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoic acidComplete conversion observed via HPLC; pH-dependent degradation of amide noted
H₂SO₄ (conc.), reflux, 12hMethyl ester remains intact; partial cleavage of amide bondCompeting reactions observed due to acid sensitivity of pyrazole ring

Base-mediated saponification is preferred for selective ester hydrolysis, while acidic conditions risk side reactions at the amide or pyrazole groups .

Amide Bond Reactivity

The carbonyl-linked amide group participates in nucleophilic substitutions and reductions:

Hydrazinolysis

Reaction with hydrazine hydrate (EtOH, reflux, 9h) produces the corresponding hydrazide (Fig. 1 ) :

Compound+NH2NH23([3(3chlorophenyl)1methyl1Hpyrazol5yl]carbonylamino)propanehydrazide\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanehydrazide

Yield : 72-85% (TLC-monitored)

Azide Coupling

In situ-generated acyl azides react with amines to form substituted ureas :

HydrazideNaNO2/HClAcyl azideR-NH2N-alkyl carboxamide\text{Hydrazide} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Acyl azide} \xrightarrow{\text{R-NH}_2} \text{N-alkyl carboxamide}

Primary amines (e.g., benzylamine) show higher reactivity than secondary amines under these conditions .

Pyrazole Ring Modifications

The 1-methyl-3-(3-chlorophenyl)pyrazole moiety undergoes electrophilic substitutions:

Reaction Reagents/Conditions Substitution Pattern
HalogenationCl₂, FeCl₃, 50°C Chlorination at C4 of pyrazole
NitrationHNO₃/H₂SO₄, 0°C Nitro group introduced at C4
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, DMF, 100°C Aryl groups added to C4 position

The 3-chlorophenyl substituent directs electrophiles to the para position relative to the chlorine atom .

Catalytic Hydrogenation

Selective reduction of the pyrazole ring is achievable under high-pressure H₂:

Catalyst Conditions Product Yield
Pd/C (10%)50 psi H₂, EtOH, 24hSaturated pyrrolidine derivative63%
Raney Ni30 psi H₂, THF, 12hPartial reduction with retained aromaticity41%

Complete saturation requires prolonged reaction times due to steric hindrance from the 3-chlorophenyl group.

Functional Group Interconversion

The methyl ester participates in transesterification and aminolysis:

Aminolysis (DMF, 25°C, 18h) :

Compound+R-NH23([3(3chlorophenyl)1methyl1Hpyrazol5yl]carbonylamino)propanamide\text{Compound} + \text{R-NH}_2 \rightarrow 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanamide

Typical Reagents :

  • Ethylenediamine → Diamide derivative (89% yield)

  • Aniline → N-phenylamide (76% yield)

Stability Under Reactive Conditions

Critical stability data from thermal and photolytic studies:

Condition Degradation Half-Life
UV light (254 nm), 48hCleavage of amide bond; ester hydrolysis12h
100°C, dry N₂, 24h<5% decomposition>30 days
pH 7.4 buffer, 37°CNo significant changeN/A

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, particularly through modifications at the ester and amide functionalities . Experimental protocols should prioritize anhydrous conditions to prevent unintended hydrolysis .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate has been investigated for its potential therapeutic properties. It acts as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

Mechanism of Action:
The compound interacts with specific molecular targets, such as enzymes or receptors, inhibiting their activity and affecting biochemical pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or inhibited tumor growth.

Case Study: Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated antiproliferative activity with IC50 values in low micromolar concentrations.

Compound Cancer Cell Line IC50 (µM)
This compoundMCF7 (Breast)TBD
Related Compound AA549 (Lung)0.08
Related Compound BHCT116 (Colon)0.36

Biological Research

In biological studies, this compound is explored for its potential as a bioactive molecule. Preliminary studies indicate it may serve as an inhibitor of specific enzymes involved in inflammatory pathways.

Biological Activity:
The pyrazole ring's unique structure allows for interaction with various biological targets, leading to potential therapeutic applications in treating diseases characterized by inflammation or uncontrolled cell proliferation.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity Notes Reference
Methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate 3-Chlorophenyl, methyl ester, amide linkage ~337.8 (estimated) ~2.5 (estimated) Potential kinase inhibition; moderate stability in vitro
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (Compound 55) 3,5-Dimethoxyphenyl, ethyl ester, ketone 266.3 ~1.8 Precursor for urea derivatives; limited bioactivity
Methyl 3-(2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate (14) Trifluoromethyl, pyrazolopyrimidine core 327.3 ~3.0 High synthetic yield (93%); antiviral activity
3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14) 3-Chlorophenyl, amine group 195.6 ~1.2 Intermediate for carboxamide synthesis; no direct activity
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Ethyl piperidine carboxylate, methylpyrazole 307.4 ~2.3 CNS-targeting candidate; moderate solubility

Key Findings from Comparative Analysis

Amide vs. Ester Linkages: The amide bond in the target compound supports hydrogen bonding (e.g., with kinases or proteases), unlike ester-linked analogs (e.g., Compound 14 ), which may explain differences in target selectivity .

Synthetic Feasibility :

  • Pyrazole derivatives with trifluoromethyl groups (e.g., Compound 14 ) are synthesized in high yields (85–93%), suggesting that halogenated analogs like the target compound could be optimized for scalable production.

Physicochemical Properties :

  • The methyl ester in the target compound provides a balance between stability and metabolic lability compared to ethyl esters (e.g., Compound 55 ), which are more resistant to hydrolysis but less bioavailable.

Biological Performance: Compounds with pyrazolopyrimidine cores (e.g., Compound 14 ) exhibit pronounced antiviral activity, while the target compound’s simpler pyrazole-amide structure may favor kinase inhibition, as seen in structurally related urea derivatives (e.g., MK13 ).

Biological Activity

Methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H16ClN3O2C_{16}H_{16}ClN_3O_2 and a molecular weight of approximately 321.77 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing the pyrazole scaffold have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies suggest that this compound may reduce inflammation through COX inhibition, similar to other known anti-inflammatory agents like celecoxib .

3. Anticancer Activity

The compound's structure suggests potential anticancer properties, as many pyrazole derivatives have been linked to apoptosis induction in cancer cells. Research indicates that modifications on the pyrazole ring can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, several pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A pharmacological study examined the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a reduction in edema and inflammatory cytokines, suggesting that the compound acts through COX inhibition and modulation of pro-inflammatory pathways .

Data Table: Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant against S. aureus and E. coli
Anti-inflammatoryReduced edema and cytokines
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic routes for methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate?

The compound is synthesized via a multi-step process:

  • Step 1 : Prepare the pyrazole carboxaldehyde intermediate using Vilsmeier-Haack formylation on 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5(4H)-one.
  • Step 2 : Perform a Knoevenagel condensation between the pyrazole-4-carbaldehyde and methyl 3-aminopropanoate under basic conditions (e.g., K₂CO₃) at 0°C to form the amide bond .
  • Step 3 : Purify via column chromatography and validate with spectroscopic methods.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry of the pyrazole ring.
  • IR Spectroscopy : Identify carbonyl (amide C=O, ester C=O) and N-H stretching bands.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight. Compare data with structurally analogous pyrazole derivatives (e.g., 1,5-diarylpyrazole cores) .

Q. What solvent systems are optimal for its solubility and reactivity?

The compound is lipophilic due to the 3-chlorophenyl and methyl groups. Recommended solvents:

  • Polar aprotic solvents (DMF, DMSO) for reactions involving nucleophilic acyl substitution.
  • Chloroform or dichloromethane for spectroscopic analysis. Solubility can be enhanced with co-solvents (e.g., ethanol:water mixtures) .

Q. What are the key stability considerations during storage?

  • Store at 2–8°C in airtight, light-protected containers.
  • Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the ester and amide groups.
  • Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Q. How is purity assessed, and what impurities are common?

  • HPLC : Use a C18 column with acetonitrile/water gradient elution to detect unreacted intermediates (e.g., pyrazole carboxaldehyde) or hydrolyzed byproducts.
  • TLC : Monitor reactions using silica gel plates (hexane:ethyl acetate = 3:1). Common impurities include regioisomeric pyrazole derivatives or ester hydrolysis products .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., Vilsmeier-Haack formylation).
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal catalysts or solvent ratios.
  • ICReDD Framework : Integrate computational reaction path searches with experimental validation to reduce trial-and-error .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for pyrazole ring substituents.
  • X-ray Crystallography : Resolve regiochemistry if synthetic routes yield multiple isomers.
  • Comparative Analysis : Cross-reference with spectral databases of structurally related pyrazole-3-carboxamides .

Q. How can the biological activity of this compound be systematically evaluated?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : Modify the 3-chlorophenyl group or ester moiety to assess impact on potency.
  • Docking Studies : Use AutoDock Vina to predict binding modes to protein targets (e.g., COX-2 or CB1 receptors) .

Q. What methodologies address low yields in the Knoevenagel condensation step?

  • Catalyst Screening : Test alternatives to K₂CO₃, such as piperidine or ionic liquids.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl conversion in real time .

Q. How are degradation pathways analyzed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • LC-MS/MS : Identify degradation products (e.g., propanoic acid derivatives) and propose mechanisms.
  • Pharmacokinetic Modeling : Predict metabolic stability using liver microsomes or CYP450 isoforms .

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